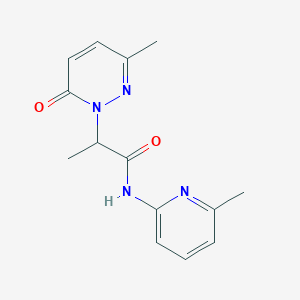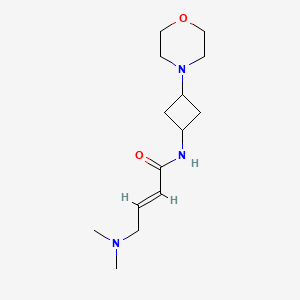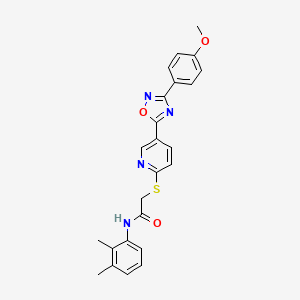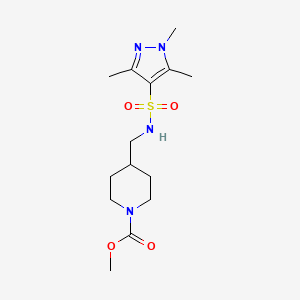
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide, also known as CBES, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CBES has shown promising results in various scientific research studies, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has also been shown to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide involves its interaction with various cellular targets, including COX-2, apoptotic proteins, and microbial enzymes. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide inhibits the activity of COX-2 by binding to its active site and preventing the synthesis of prostaglandins, which are involved in the inflammatory response. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide induces apoptosis in cancer cells by activating the caspase cascade, which leads to the activation of various apoptotic proteins. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide also inhibits the activity of microbial enzymes such as beta-lactamases, which are involved in antibiotic resistance.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial effects. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide inhibits the production of prostaglandins, which are involved in the inflammatory response, leading to a reduction in inflammation. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide induces apoptosis in cancer cells, leading to a reduction in tumor growth. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide also inhibits the activity of microbial enzymes, leading to a reduction in antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide is stable under normal laboratory conditions and can be easily synthesized using standard organic chemistry techniques. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide is also soluble in a variety of organic solvents, making it easy to use in various laboratory assays. However, N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has some limitations, including its toxicity and potential side effects. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide can be toxic to cells at high concentrations, and its side effects need to be carefully monitored in any in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide, including its potential as a therapeutic agent for various diseases, its mechanism of action in different cellular contexts, and its optimization for use in clinical settings. N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide has shown promising results in various scientific research studies, and its potential as a therapeutic agent needs to be further explored. The mechanism of action of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide needs to be investigated in different cellular contexts, including its interaction with various cellular targets and its effect on different signaling pathways. Finally, N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide needs to be optimized for use in clinical settings, including its formulation and dosage.
Métodos De Síntesis
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide can be synthesized by reacting 2-chlorobenzyl chloride with 4-ethoxybenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity and yield of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide can be improved by using different solvents and reaction conditions.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXEHANEZOTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)




![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)


![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)
![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)